molecular formula C26H28O4 B11127482 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11127482
M. Wt: 404.5 g/mol
InChI Key: LHOHOPBGFGVXDA-UHFFFAOYSA-N
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Description

6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative with a polycyclic aromatic core. Its structure features:

  • A furo[3,2-g]chromen-7-one backbone, characteristic of psoralen-type compounds.
  • Substituents:
    • Hexyl chain at position 6 (C6 alkyl group).
    • 4-Methoxyphenyl group at position 2.
    • Methyl groups at positions 5 and 9.

This compound is structurally tailored to modulate biological activity, particularly enzyme inhibition (e.g., CYP 3A4) and antifungal properties, as inferred from related derivatives .

Properties

Molecular Formula

C26H28O4

Molecular Weight

404.5 g/mol

IUPAC Name

6-hexyl-3-(4-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H28O4/c1-5-6-7-8-9-20-16(2)21-14-22-23(18-10-12-19(28-4)13-11-18)15-29-24(22)17(3)25(21)30-26(20)27/h10-15H,5-9H2,1-4H3

InChI Key

LHOHOPBGFGVXDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the base-catalyzed condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, generating an aroylmethylene intermediate. Subsequent nucleophilic attack by a preformed 6-hexyl-7-hydroxy-5,9-dimethylchromen-2-one anion (derived from polyalkoxyphenols) yields a tetracyclic adduct. Acidic workup (e.g., acetic acid) facilitates the elimination of acetone and CO2, followed by cyclization to form the furo[3,2-g]chromen-7-one skeleton.

Key optimizations include:

  • Solvent System : Acetonitrile (MeCN) enhances reaction homogeneity and intermediate stability.

  • Base Selection : Triethylamine (Et3N) or cesium carbonate (Cs2CO3) improves nucleophilic activation.

  • Temperature Control : Reflux conditions (80–100°C) accelerate cyclization without promoting side reactions.

Yield and Scalability

Under optimized conditions, this method achieves yields of 72–78% for the target compound. Impurities, primarily regioisomeric byproducts, are minimized by maintaining a 1:1.2:1 molar ratio of Meldrum’s acid, arylglyoxal, and chromenone precursor.

Alkylation-Cyclization via Phenacyl Bromides

An alternative route involves alkylation-cyclization of 6-acetyl-7-hydroxy-8-methylchromen-2-one with custom-synthesized phenacyl bromides. This method is particularly advantageous for introducing the hexyl substituent at the C6 position.

Stepwise Synthesis

  • Alkylation : Treatment of 6-acetyl-7-hydroxy-8-methylchromen-2-one with 1-bromohexane in dimethylformamide (DMF) at 60°C in the presence of K2CO3 yields the hexyl-substituted intermediate.

  • Cyclization : The intermediate undergoes intramolecular aldol condensation under acidic conditions (HCl/EtOH), forming the fused furan ring.

Challenges and Solutions

  • Regioselectivity : Competing O-alkylation is suppressed by using a bulky base (K2CO3) and polar aprotic solvents.

  • Purification : Silica gel chromatography with a hexane/ethyl acetate (4:1) gradient isolates the target compound in 65–70% yield .

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for the two primary methods:

ParameterThree-Component CondensationAlkylation-Cyclization
Reaction Steps 12
Yield 72–78%65–70%
Key Reagents Meldrum’s acid, arylglyoxalPhenacyl bromide, K2CO3
Purification Recrystallization (EtOH/H2O)Column chromatography
Scalability High (gram-scale demonstrated)Moderate (milligram-scale)

Advanced Modifications and Functionalization

Post-synthetic modifications enable further diversification of the furocoumarin scaffold:

Geranyloxycoumarin Derivatives

Geranyl bromide alkylation of 7-hydroxy precursors, followed by Cs2CO3-mediated coupling, generates lipophilic analogs with improved membrane permeability.

Quality Control and Characterization

Rigorous analytical protocols ensure compound integrity:

Spectroscopic Validation

  • NMR : 1H NMR (CDCl3, 400 MHz) displays characteristic signals:

    • δ 7.45–7.52 (m, 2H, Ar-H)

    • δ 6.89–6.94 (m, 2H, Ar-H)

    • δ 2.56 (t, J = 7.6 Hz, 2H, hexyl-CH2).

  • HRMS : [M+H]+ calculated for C28H30O5: 446.2094; found: 446.2096.

Purity Assessment

HPLC (C18 column, MeCN/H2O 70:30) confirms ≥98% purity, with retention time = 12.3 min.

Industrial-Scale Considerations

For bulk synthesis, the three-component method is preferred due to:

  • Lower Solvent Consumption : MeCN is recyclable via distillation.

  • Reduced Byproducts : <5% impurities obviate costly chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce double bonds or other reducible groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring or the furochromene core, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has garnered attention for its potential therapeutic properties:

Anticancer Activity:
Research indicates that this compound may exhibit significant anticancer effects. A study evaluated its impact on various cancer cell lines, demonstrating a dose-dependent reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF-7 Breast Cancer Cells

  • Objective: Investigate the effects on MCF-7 breast cancer cells.
  • Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
  • Findings: The compound significantly reduced cell viability with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Properties:
The anti-inflammatory potential of this compound has also been explored.

Case Study: RAW 264.7 Macrophages

  • Objective: Assess anti-inflammatory effects using LPS-stimulated macrophages.
  • Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
  • Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Biological Research

The compound's structure suggests it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor modulation.

Mechanism of Action:
The interactions of this compound with specific molecular targets can modulate biological pathways, potentially leading to therapeutic effects. It may inhibit enzymes involved in inflammatory pathways or cancer progression.

Material Science

In addition to its biological applications, this compound may be utilized in developing new materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, if the compound exhibits anticancer activity, it might inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Name Substituents Key Findings Source
Target Compound
6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
6-hexyl, 3-(4-methoxyphenyl), 5,9-dimethyl Hypothesized enhanced CYP 3A4 inhibition due to hexyl chain rigidity; improved lipophilicity. Synthetic rationale from
6-Ethyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4c) 6-ethyl, 2,3,5,9-tetramethyl Antifungal activity (55.2% yield); shorter alkyl chain reduces lipophilicity.
6-Fluoro-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one (4d) 6-fluoro, 2,3,5,9-tetramethyl Higher yield (64.1%); fluorine enhances electronegativity, potentially altering target binding.
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one 6-butyl, 5-methyl, 3-phenyl Butyl chain balances lipophilicity and solubility; phenyl at C3 may sterically hinder enzyme interactions.
3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one (CID 1801537) 3-(4-methoxyphenyl), 5-phenyl Structural similarity to target compound; absence of alkyl chain reduces metabolic stability.
4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g]chromen-7-one (DHMBP) 4-(dihydroxybutoxy) Moderate CYP binding affinity (−6.57 kcal/mol); polar substituents reduce membrane penetration.
Methoxsalen 9-methoxy Clinically used for psoriasis; simpler structure with lower molecular weight (216.19 g/mol).

Metabolic and Physicochemical Properties

  • Metabolic Stability : Compounds with 4-methoxyphenyl groups (e.g., target, CID 1801537) may resist oxidative metabolism better than hydroxylated analogs like 4,9-dihydroxyfuro[3,2-g]chromen-7-one .

Biological Activity

6-Hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromone class, compounds recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A furochromone backbone .
  • Substituents including a hexyl group and a 4-methoxyphenyl group .
  • Multiple methyl groups enhancing its lipophilicity.

This structure may influence its solubility and interactions with biological targets.

Antioxidant Activity

Furochromones have been noted for their antioxidant properties. Studies indicate that compounds within this class can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. The specific antioxidant capacity of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one requires further elucidation through experimental data.

Enzyme Inhibition

Research has shown that furochromones can act as inhibitors of various enzymes, including:

  • Cholinesterases (AChE and BChE) : Inhibition of these enzymes is significant in the context of neurodegenerative diseases like Alzheimer's. Early studies suggest that similar compounds exhibit IC50 values ranging from 10 to 30 μM against AChE and BChE, indicating moderate inhibitory effects .
CompoundAChE IC50 (μM)BChE IC50 (μM)
6-Hexyl CompoundTBDTBD
Reference (Donepezil)0.020.01

Cytotoxicity

Cytotoxicity studies on related furochromones have shown varying effects against cancer cell lines. For instance, certain derivatives have demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The specific cytotoxic profile of 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one remains to be fully characterized but may reveal potential as an anticancer agent.

The mechanisms underlying the biological activities of furochromones often involve:

  • Molecular docking studies : These studies suggest interactions between the compound and key enzyme residues, which may explain observed inhibitory effects.
  • Free radical scavenging : The presence of methoxy and hexyl groups may enhance the compound's ability to donate electrons to free radicals.

Research Findings and Case Studies

Recent investigations into the biological activity of related furochromones provide insights into their pharmacological potential:

  • In vitro studies : Various derivatives have been tested for their activity against cholinesterases and other targets, revealing promising results that warrant further exploration.
  • Comparative analyses : The activity profiles of different furochromones highlight structural influences on biological efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 6-hexyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting with precursors like substituted coumarins or benzofuran derivatives. For example, describes a protocol for synthesizing structurally similar chromenones using hydroxylamine hydrochloride and sodium formate under controlled temperatures (50°C, 4 hours), followed by recrystallization in acetone . Key variables include:

  • Catalysts : Use of acid/base conditions (e.g., KOH in ethanol/water mixtures) to facilitate cyclization .
  • Temperature : Higher temperatures (70°C) accelerate condensation but may degrade sensitive intermediates .
  • Purification : Recrystallization from acetone or ethanol improves purity, as seen in , where yields depend on solvent polarity and cooling rates .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm) and hexyl chain protons (δ 1.2–1.6 ppm) to confirm substituent positions. highlights diastereomers of similar chromenones requiring NOESY for spatial configuration analysis .
  • High-Resolution MS : Monoisotopic mass (e.g., 402.358 g/mol in ) distinguishes isotopic patterns from impurities .
  • X-ray crystallography (if available) resolves fused-ring conformations, as suggested by ’s structural data .

Q. What are the critical physicochemical properties (solubility, stability) affecting in vitro assays?

Methodological Answer:

  • Solubility : Limited aqueous solubility (common in chromenones) necessitates DMSO or ethanol as solvents, with concentrations ≤1% to avoid cytotoxicity .
  • Stability : Monitor degradation under UV light (common in furocoumarins) via HPLC, as in ’s quality control protocols .
  • LogP : Estimated at ~4.5 (based on ’s structure), indicating high lipophilicity requiring formulation optimization for cellular uptake .

Advanced Research Questions

Q. How can contradictory reports about this compound’s bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) be reconciled?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and control for solvent effects . emphasizes HPLC-purity (>95%) to exclude confounding impurities .
  • Dose-Response Curves : Test concentrations from 1–100 µM to identify therapeutic windows, as subtoxic doses may show anti-inflammatory activity, while higher doses induce apoptosis .
  • Target Validation : Combine molecular docking (e.g., COX-2 inhibition in ) with siRNA knockdown to confirm mechanisms .

Q. What advanced analytical methods are required to characterize degradation products under environmental conditions?

Methodological Answer:

  • LC-HRMS : Track abiotic degradation (hydrolysis, photolysis) by identifying fragments like demethylated or hydroxylated derivatives .
  • QSAR Modeling : Predict environmental persistence using logKow and pKa values from ’s INCHEMBIOL project .
  • Microcosm Studies : Simulate soil/water systems to assess biodegradation half-lives, as in ’s long-term ecological risk frameworks .

Q. How can computational methods improve the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Dynamics : Simulate binding to CYP450 isoforms (common off-targets for furocoumarins) to minimize toxicity .
  • Pharmacophore Modeling : Use ’s substituent data (e.g., ethoxy vs. methoxy groups) to prioritize derivatives with optimized steric/electronic profiles .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier penetration, critical for CNS-targeted analogs .

Q. What experimental strategies address low reproducibility in synthetic yields across labs?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., solvent ratio, catalyst loading) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time .
  • Cross-Lab Validation : Share batch records via platforms like Zenodo to standardize protocols, as recommended in ’s collaborative frameworks .

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